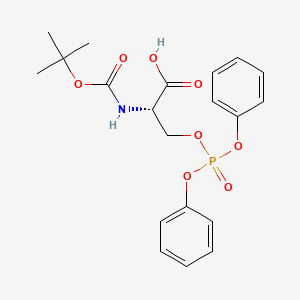

Boc-O-diphenylphospho-L-serine

Description

Biological Significance of Protein Phosphorylation

Protein phosphorylation is a fundamental and reversible post-translational modification (PTM) where a phosphate (B84403) group is enzymatically added to specific amino acid residues. wikipedia.orgabcam.com This process is a critical regulatory mechanism in a vast array of cellular activities. wikipedia.orgnih.gov The most commonly phosphorylated amino acids are serine, threonine, and tyrosine, each possessing a hydroxyl group that can form a phosphate ester. thermofisher.com Of these, serine phosphorylation is the most prevalent. abcam.comnih.gov

Protein phosphorylation acts as a molecular switch, capable of activating or deactivating a protein, or otherwise altering its function. wikipedia.orgthermofisher.com The addition of a negatively charged phosphate group can induce significant conformational changes in a protein's structure. wikipedia.orgthermofisher.com This alteration can, in turn, affect the protein's enzymatic activity, its interactions with other proteins, and its subcellular localization. nih.govwalshmedicalmedia.com The reversibility of this modification, catalyzed by enzymes called phosphatases, allows for rapid and dynamic regulation of cellular processes. nih.govthermofisher.com This dynamic interplay between kinases (which add phosphate groups) and phosphatases (which remove them) is crucial for maintaining cellular homeostasis. wikipedia.org

Protein phosphorylation is a cornerstone of cellular signal transduction, the process by which cells receive and respond to external stimuli. walshmedicalmedia.comnih.gov Extracellular signals, such as hormones and growth factors, bind to receptors on the cell surface, initiating a cascade of intracellular signaling events that are often mediated by protein kinases. walshmedicalmedia.com These kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, amplify the initial signal and transmit it to various cellular targets, ultimately leading to a specific cellular response, such as gene expression, cell growth, or differentiation. nih.govcusabio.com The malfunction of these signaling pathways due to aberrant phosphorylation is a hallmark of many diseases, including cancer and neurodegenerative disorders. wikipedia.orgnih.gov

Beyond its role in cellular regulation, protein phosphorylation is also critically involved in biomineralization, the process by which living organisms produce minerals. royalsocietypublishing.org In the formation of bone, for instance, negatively charged phosphoserine residues within non-collagenous proteins play a crucial role in attracting calcium and phosphate ions, thereby initiating the nucleation and growth of hydroxyapatite (B223615) crystals, the primary mineral component of bone. royalsocietypublishing.orgnih.gov The degree of phosphorylation can influence the morphology and properties of the resulting biomineral. acs.orgmdpi.com This has sparked interest in using phosphopeptides and phosphorylated amino acids, like phosphoserine, in material science to develop new biomimetic materials and bone cements. nih.govresearchgate.net

Foundational Challenges in the Chemical Synthesis of Phosphopeptides

The study of protein phosphorylation often requires access to synthetic phosphopeptides that can mimic specific phosphorylation events. kinasebiotech.com However, the chemical synthesis of these molecules presents significant challenges. The phosphate group is bulky and negatively charged, which can lead to incomplete coupling reactions and the formation of side products during solid-phase peptide synthesis (SPPS). rsc.org Furthermore, the purification of highly polar phosphopeptides can be difficult. rsc.org

A major hurdle is the potential for β-elimination of the phosphate group, particularly from phosphoserine residues, under the basic conditions often used in Fmoc-based SPPS. rsc.org The synthesis of peptides with multiple phosphorylation sites, especially when they are clustered together, is particularly challenging due to steric hindrance and electrostatic repulsion. rsc.orgresearchgate.net To overcome these difficulties, specialized protecting group strategies and coupling reagents have been developed. Building blocks like Boc-O-diphenylphospho-L-serine are designed to protect the phosphate group during synthesis, allowing for the controlled and efficient incorporation of phosphoserine into a peptide chain. The choice of protecting groups for the phosphate moiety is critical, as they must be stable throughout the synthesis but readily removable at the final deprotection step without damaging the peptide. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24NO8P |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(2S)-3-diphenoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C20H24NO8P/c1-20(2,3)27-19(24)21-17(18(22)23)14-26-30(25,28-15-10-6-4-7-11-15)29-16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |

InChI Key |

RBECNYYYUJDBGE-KRWDZBQOSA-N |

SMILES |

CC(C)(C)OC(=O)NC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)C(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Boc O Diphenylphospho L Serine As a Strategic Building Block in Phosphopeptide Synthesis

Historical Context and Evolution of Phosphorylated Amino Acid Derivatives for Peptide Synthesis

The journey to efficiently synthesize phosphopeptides has been marked by the progressive development of suitably protected phosphorylated amino acid precursors. Early attempts were often hampered by the lability of the phosphate (B84403) group under the harsh conditions of peptide synthesis. The advent of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the field, but the incorporation of phosphorylated residues remained a significant challenge.

Initially, two main strategies were explored: the "post-synthetic phosphorylation" of a pre-assembled peptide containing a free serine hydroxyl group, and the "building block" approach, which involves the direct incorporation of a protected phosphoamino acid during peptide chain elongation. The post-synthetic approach often suffered from incomplete phosphorylation and lack of site-specificity, driving the focus towards the development of reliable building blocks.

The evolution of these building blocks centered on the choice of protecting groups for the phosphate moiety. Early examples included simple alkyl or benzyl (B1604629) esters, but these often lacked the required stability or their removal necessitated conditions that could damage the peptide. The introduction of the tert-butyloxycarbonyl (Boc) group for Nα-protection in the 1960s, a cornerstone of early SPPS, necessitated phosphate protecting groups that were stable to the repetitive acid treatments required for Boc group removal. This need for an orthogonal protecting group strategy led to the exploration of various phosphate protecting groups, setting the stage for the emergence of derivatives like Boc-O-diphenylphospho-L-serine.

Synthetic Methodologies for this compound

The synthesis of this compound requires a carefully orchestrated sequence of reactions to install the necessary protecting groups on the serine molecule. The two primary functional groups to be addressed are the hydroxyl group of the side chain and the α-amino group.

Phosphorylation Procedures for the Serine Hydroxyl Group

The key step in the synthesis is the phosphorylation of the serine hydroxyl group. A common and effective method involves the reaction of a suitably protected serine derivative with a phosphorylating agent. One of the most widely used reagents for this purpose is diphenyl phosphorochloridate. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated during the reaction.

The general scheme for this phosphorylation is as follows:

The choice of the starting serine derivative is crucial to prevent unwanted side reactions. Often, the amino and carboxyl groups of serine are protected prior to the phosphorylation step.

Integration of the Boc Protecting Group into the Synthesis Pathway

There are two main strategies for the integration of the Nα-Boc protecting group into the synthesis of this compound:

Route 1: Phosphorylation of N-Boc-L-serine: In this approach, commercially available N-Boc-L-serine is used as the starting material. The hydroxyl group of N-Boc-L-serine is then phosphorylated using diphenyl phosphorochloridate. This route is often favored due to the ready availability of the starting material.

Route 2: Boc protection of O-diphenylphospho-L-serine: Alternatively, L-serine can first be phosphorylated to yield O-diphenylphospho-L-serine. Subsequently, the α-amino group of this intermediate is protected with the Boc group using a reagent such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

Both synthetic routes can yield the desired product, and the choice between them often depends on factors such as the availability of starting materials, reaction yields, and ease of purification.

Orthogonal Protecting Group Chemistry of the Diphenyl Phosphate Moiety

The strategic utility of this compound in phosphopeptide synthesis is intrinsically linked to the chemical properties of the diphenyl phosphate protecting group. Its stability under certain conditions and its selective removal under others are key to its successful application.

Chemical Stability and Compatibility with Peptide Synthesis Reagents

A critical requirement for any protecting group in SPPS is its stability throughout the repeated cycles of deprotection and coupling. The diphenyl phosphate group exhibits remarkable stability under the acidic conditions used for the removal of the Nα-Boc group (typically trifluoroacetic acid in dichloromethane). This orthogonality is fundamental to the "building block" strategy, ensuring that the phosphate group remains intact as the peptide chain is elongated.

However, studies have revealed a significant limitation of the diphenyl phosphate group's stability. During the final cleavage of the peptide from the solid support using strong acids like hydrogen fluoride (B91410) (HF), a common procedure in Boc-based SPPS, considerable dephosphorylation of the diphenylphosphorylated serine residue can occur. nih.gov This side reaction can significantly reduce the yield of the desired phosphopeptide. The extent of this dephosphorylation is dependent on the duration of the HF treatment. nih.gov

Selective Deprotection Strategies for Diphenyl Phosphate

The removal of the phenyl groups from the phosphate moiety is the final step to unveil the native phosphoserine residue in the synthetic peptide. A widely employed and effective method for the deprotection of the diphenyl phosphate group is catalytic hydrogenation.

This process typically involves treating the protected phosphopeptide with hydrogen gas in the presence of a palladium or platinum catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The hydrogenation cleaves the phenyl-oxygen bonds, releasing toluene (B28343) as a byproduct and leaving the free phosphate group.

Hydrogenolysis Catalyzed by Platinum Oxide (PtO₂)

Catalytic hydrogenolysis using platinum oxide (PtO₂) is a widely employed method for the deprotection of the diphenylphospho group from phosphoserine residues. This technique offers a mild and efficient means of cleaving the phenyl-phosphate ester bonds, yielding the desired phosphopeptide with the phosphate group intact. The process involves the catalytic transfer of hydrogen to the phenyl groups, resulting in their removal as benzene.

The reaction is typically carried out in a suitable solvent, such as trifluoroethanol (TFE) or a mixture of TFE and dichloromethane (B109758) (DCM), under a hydrogen atmosphere. The catalyst, platinum oxide, is added to the reaction mixture, and the reaction is allowed to proceed until completion. The progress of the deprotection can be monitored by techniques such as high-performance liquid chromatography (HPLC) to ensure the complete removal of the protecting groups.

Detailed research findings have demonstrated the efficacy of this method. For instance, in the synthesis of a phosphopeptide, the diphenylphospho groups were successfully removed by hydrogenolysis with PtO₂ in TFE for 24 hours, resulting in a high yield of the desired product.

Table 1: Conditions for Hydrogenolysis of a Diphenylphospho-Protected Peptide

| Parameter | Condition |

| Catalyst | Platinum Oxide (PtO₂) |

| Solvent | Trifluoroethanol (TFE) |

| Atmosphere | Hydrogen (H₂) |

| Reaction Time | 24 hours |

| Product Yield | High |

This interactive table summarizes the typical conditions used for the platinum oxide-catalyzed hydrogenolysis of diphenylphospho-protected phosphopeptides.

Acidolytic Cleavage Conditions and Associated Dephosphorylation Challenges

Acidolytic cleavage, most commonly employing strong acids like anhydrous hydrogen fluoride (HF), is another method used for the simultaneous cleavage of the peptide from the resin and removal of various side-chain protecting groups in Boc-SPPS. However, when applied to phosphopeptides containing diphenylphospho-protected serine, this method presents a significant challenge: the risk of dephosphorylation. researchgate.net

The strong acidic environment required for cleavage can also lead to the undesired cleavage of the phosphate group from the serine residue, resulting in the formation of a non-phosphorylated serine-containing peptide as a major byproduct. researchgate.net This side reaction significantly reduces the yield of the target phosphopeptide and complicates the purification process.

Studies have shown that the extent of dephosphorylation during HF cleavage is highly dependent on the reaction conditions, particularly the duration of the acid treatment. researchgate.net Longer exposure to HF leads to a greater degree of phosphate loss. For example, a study examining the HF cleavage of a model phosphopeptide at 0°C demonstrated a clear correlation between the cleavage time and the percentage of dephosphorylation.

Table 2: Influence of HF Cleavage Time on Dephosphorylation

| HF Cleavage Time (minutes) | Dephosphorylation (%) |

| 15 | 12 |

| 30 | 20 |

| 60 | 32 |

| 120 | 45 |

This interactive table illustrates the progressive increase in dephosphorylation of a phosphopeptide with extended exposure to anhydrous hydrogen fluoride (HF) at 0°C.

This susceptibility to dephosphorylation underscores a major limitation of using strong acidolysis for the final deprotection of phosphopeptides synthesized with this compound. While necessary for resin cleavage and removal of other protecting groups, the harshness of the conditions can compromise the integrity of the crucial phosphate moiety. researchgate.net Therefore, careful optimization of cleavage protocols, such as minimizing the reaction time, is critical, and alternative, milder deprotection strategies like hydrogenolysis are often preferred for the phosphate group itself.

Advanced Applications of Boc O Diphenylphospho L Serine in Peptide Synthesis Regimens

Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-O-diphenylphospho-L-serine

Solid-phase peptide synthesis (SPPS) employing the Boc/Bzl strategy is a well-established method for assembling peptide chains. peptide.com In this approach, the temporary Nα-Boc protecting group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while side-chain protecting groups, such as the diphenylphospho group on serine, and the resin linkage are cleaved at the end of the synthesis with a stronger acid like anhydrous hydrofluoric acid (HF). du.ac.innih.gov The use of this compound within this framework allows for the stepwise and controlled synthesis of complex phosphopeptides.

Optimized Boc-Mode SPPS Protocols for Phosphopeptide Assembly

The successful incorporation of this compound into a growing peptide chain hinges on optimized protocols that ensure efficient coupling and minimize side reactions. The Boc group is typically removed using a 50% solution of TFA in dichloromethane (B109758) (DCM). peptide.comchempep.com Following deprotection, the resulting TFA salt of the N-terminal amine must be neutralized to the free amine before the next coupling step can occur. peptide.com

Coupling of the this compound is achieved using standard coupling reagents. A common and effective method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). chempep.com Other reagents such as HBTU and TBTU can also be employed. chempep.com The diphenyl phosphate (B84403) protecting group is generally stable to the repetitive TFA treatments required for Boc group removal. Final cleavage of the peptide from the resin and removal of the phenyl phosphate protecting groups is often accomplished through platinum-mediated hydrogenolysis. researchgate.netresearchgate.net

Table 1: General Boc-SPPS Cycle for Incorporating this compound

| Step | Reagent/Procedure | Purpose | Typical Duration |

|---|---|---|---|

| 1. Swelling | Dichloromethane (DCM) | Prepares the resin for reaction. | 15-30 min |

| 2. Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | Removes the Nα-Boc protecting group. | 20-30 min |

| 3. Washing | DCM, Isopropanol (IPA), DCM | Removes excess TFA and byproducts. | 3-5 washes |

| 4. Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | Converts the N-terminal amine TFA salt to the free amine. | 10-15 min |

| 5. Washing | DCM | Removes excess base. | 3-5 washes |

| 6. Coupling | This compound, Coupling Reagent (e.g., DCC/HOBt) in DCM/DMF | Forms the peptide bond. | 1-2 hours |

Enhancing Synthetic Efficiency and Product Purity in SPPS

Achieving high efficiency and purity in the SPPS of phosphopeptides requires careful optimization of each step. The choice of coupling reagent is critical; for instance, the use of BOP reagent with DIEA for coupling Boc-Ser[PO(OcPe)2]-OH was reported to cause significant byproduct formation. thieme-connect.de Monitoring the completion of both coupling and deprotection reactions is essential to maximize yields and minimize the formation of deletion sequences. iris-biotech.de The Kaiser test is a common method for detecting free primary amines, indicating an incomplete coupling reaction. peptide.com

Final cleavage and deprotection conditions also significantly impact purity. While strong acids like HF are a hallmark of Boc-SPPS, they can cause extensive dephosphorylation of Ser[PO(OPh)2] residues. thieme-connect.de A key strategy to circumvent this is the use of platinum-mediated hydrogenolysis to cleave the phenyl phosphate groups, which has been shown to result in near-quantitative yields of the desired phosphopeptide. researchgate.net

Strategies for Overcoming "Difficult Sequences" and Aggregation in Boc-SPPS

Sequence-dependent aggregation of the growing peptide chain on the resin is a major cause of incomplete reactions and low yields, creating what are known as "difficult sequences". uzh.chnih.gov Boc-based SPPS is often considered advantageous for these sequences because the repetitive TFA treatment can help disrupt the secondary structures that lead to aggregation. nih.govresearchgate.net

Several strategies can be employed to mitigate aggregation:

Chaotropic Salts: The addition of salts like LiCl or KSCN can help disrupt interchain hydrogen bonding. researchgate.net

Solvent Choice: Using solvents like NMP/DMSO mixtures can improve resin swelling and solvation of the peptide chain, enhancing reaction kinetics. nih.gov

Backbone Protection: The introduction of reversible protecting groups on the amide backbone, such as pseudoproline dipeptides, can disrupt aggregation by preventing the formation of β-sheets. researchgate.netsigmaaldrich.com

Implementation of In Situ Neutralization Protocols in Boc-SPPS

Traditional Boc-SPPS protocols involve separate steps for neutralization and coupling. In situ neutralization protocols combine these steps, where the neutralization of the N-terminal amine TFA salt occurs simultaneously with the coupling reaction. chempep.comnih.gov This is achieved by adding the base (e.g., DIEA) directly to the coupling mixture containing the activated Boc-amino acid. peptide.com

Table 2: Comparison of Standard vs. In Situ Neutralization Boc-SPPS

| Feature | Standard Protocol | In Situ Neutralization Protocol |

|---|---|---|

| Neutralization Step | Separate step before coupling. | Occurs simultaneously with coupling. |

| Cycle Time | Longer | Shorter (e.g., 15-19 min). nih.gov |

| Efficiency | Can be lower for difficult sequences. | Significantly increased, especially for difficult sequences. nih.govresearchgate.net |

| Side Reactions | Higher potential for certain side reactions (e.g., diketopiperidine formation). | Reduced potential for certain side reactions. |

Adaptations with Microwave-Assisted SPPS for Phosphopeptides

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) can significantly accelerate peptide synthesis by using microwave energy to heat the reaction vessel. nih.gov This technology has been successfully applied to the synthesis of phosphopeptides, where it can enhance the coupling efficiency of sterically hindered residues like protected phosphoserine. researchgate.netkohan.com.tw

However, care must be taken during the final cleavage step. Using microwave irradiation during acidic cleavage can lead to the reattachment of protecting groups, such as the benzyl (B1604629) group from phosphate protection, to the peptide chain. researchgate.net Therefore, for most phosphopeptide sequences, performing the final cleavage reaction at room temperature is recommended to minimize this side reaction. researchgate.net Despite this limitation, microwave assistance during the coupling and deprotection cycles can dramatically reduce synthesis times, allowing for the rapid assembly of phosphopeptides that might otherwise be challenging to produce. kohan.com.twmdpi.com

Solution-Phase Peptide Synthesis (SolPPS) Incorporating this compound

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPPS) remains a valuable technique, particularly for the large-scale production of peptides or for the synthesis of peptide fragments to be used in convergent synthesis strategies.

In the context of phosphopeptides, this compound derivatives have been effectively used in solution-phase synthesis. researchgate.netthieme-connect.de The synthesis involves coupling the protected and activated phosphoserine derivative to another amino acid or peptide fragment in an appropriate organic solvent. The mixed-anhydride coupling procedure has been successfully utilized for this purpose, leading to high yields and purity of the resulting protected phosphopeptides. researchgate.net Deprotection of the Boc group is typically achieved with TFA in DCM, similar to SPPS protocols. thieme-connect.de Final deprotection of the phenyl phosphate groups can be carried out via hydrogenolysis. researchgate.net

One of the primary challenges in SolPPS is the potential for insolubility of protected peptide intermediates. peptide.com However, for shorter sequences or fragments, SolPPS with this compound provides a viable and efficient route for producing phosphopeptides.

Chemical Coupling Procedures in Solution Phase

The solution-phase synthesis of phosphopeptides using this compound is a reliable method that allows for the direct incorporation of the protected phosphoserine residue into a growing peptide chain. thieme-connect.de This approach provides excellent control over the coupling process and facilitates purification of intermediates at each step.

One of the most effective and widely used methods for coupling this compound in solution is the mixed anhydride (B1165640) procedure . researchgate.net This technique involves the activation of the carboxyl group of the Boc-protected phosphoserine derivative with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). researchgate.netthieme-connect.de The resulting mixed anhydride is a highly reactive intermediate that readily couples with the free amino group of another amino acid or peptide ester to form the desired peptide bond. google.com This method has been successfully utilized to synthesize protected phosphotripeptides in high yield and purity. researchgate.net

Another common strategy involves the use of carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). nih.govamericanpeptidesociety.orgpeptide.com The carbodiimide activates the carboxylic acid, and HOBt is added to suppress potential side reactions and minimize the risk of racemization at the chiral center of the amino acid. peptide.combachem.com While predominantly documented in solid-phase synthesis for this specific building block, the DCC/HOBt methodology is a staple in solution-phase peptide coupling and is applicable for this compound. nih.govamericanpeptidesociety.org

The general workflow for these coupling procedures is outlined below:

Table 1: Solution-Phase Coupling Procedures for this compound

| Coupling Method | Activating Reagents | Key Steps |

|---|---|---|

| Mixed Anhydride | Isobutyl chloroformate, N-methylmorpholine (NMM) | 1. Activation of this compound with isobutyl chloroformate and NMM at low temperature (-15°C).2. Addition of the N-terminally deprotected amino acid or peptide ester.3. Reaction proceeds to form the peptide bond. |

| Carbodiimide | Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt) | 1. Pre-activation of this compound with DCC and HOBt.2. Addition of the amino component (peptide or amino acid ester).3. Coupling reaction, followed by removal of the dicyclohexylurea (DCU) byproduct via filtration. |

Following the coupling step, the temporary Boc protecting group on the newly incorporated residue is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to allow for the next coupling cycle in the stepwise elongation of the peptide chain. thieme-connect.de

Advantages for Specific Phosphopeptide Targets and Large-Scale Synthesis

The selection of this compound as a building block offers several strategic advantages, particularly for the synthesis of specific, biologically relevant phosphopeptides and for processes where scalability is a consideration.

The primary advantage lies in the stability and subsequent removal of the diphenylphospho protecting group. The phenyl groups are stable throughout the peptide assembly process, withstanding the acidic conditions required for Boc-group removal. researchgate.net Crucially, they can be cleanly and efficiently removed in the final deprotection step via platinum-mediated hydrogenolysis (PtO₂/H₂). researchgate.netnih.gov This cleavage method is mild and highly effective, leading to the desired phosphopeptide in near-quantitative yields with minimal side products. researchgate.net This contrasts with other phosphate protecting groups, such as ethyl or methyl esters, which can be difficult to remove without causing decomposition of the O-phosphoseryl residue. researchgate.net

These benefits have been demonstrated in the successful synthesis of specific phosphopeptide targets, including:

Boc-Glu(OBzl)-Ser(PO₃Ph₂)-Leu-OBzl : A protected tripeptide synthesized in high yield and purity using the mixed-anhydride method, which after deprotection yields the biologically relevant Glu-Ser(P)-Leu sequence. researchgate.net

Leu-Arg-Arg-Ala-Ser(P)-Leu-Gly : A phosphopeptide synthesized using Boc-diphenylphosphono esters of serine with DCC/HOBt coupling. nih.gov

Ac-Ala-Ile-Arg-Arg-Ala-Ser(P)-Thr-Ile-Glu-NH₂ : A nonapeptide corresponding to a segment of phospholamban, synthesized using Boc-Ser(PO₃Ph₂)-OH. nih.gov

For large-scale synthesis , the advantages of using this compound are significant. The high coupling efficiency and high yields of the individual steps reduce the accumulation of difficult-to-remove impurities, simplifying downstream purification. The clean and high-yielding final hydrogenolysis step is also highly amenable to scale-up, avoiding the harsh and often hazardous reagents like hydrogen fluoride (B91410) (HF) which can cause side reactions such as dephosphorylation. nih.gov The crystalline nature and stability of the building block itself also contribute to its suitability for larger-scale campaigns.

| Scalability | High yields and clean deprotection are favorable for larger scales. | More efficient and cost-effective production of larger quantities of phosphopeptides. |

Synthesis of Diverse Phosphoserine-Containing Peptide Architectures

The versatility of this compound extends beyond linear peptides, enabling the construction of a variety of more complex molecular architectures containing phosphoserine.

Construction of Phosphorylated Dipeptides and Oligopeptides

The stepwise, solution-phase approach is exceptionally well-suited for the controlled construction of short, phosphorylated peptide chains such as dipeptides and oligopeptides. The synthesis of the protected tripeptide Boc-Glu(OBzl)-Ser(PO₃Ph₂)-Leu-OBzl serves as a clear example of this process. researchgate.net

The general strategy involves a repetitive cycle of coupling and deprotection:

Coupling : The C-terminal amino acid ester (e.g., H-Leu-OBzl) is coupled with the activated this compound.

Purification : The resulting protected dipeptide (Boc-Ser(PO₃Ph₂)-Leu-OBzl) is purified.

Deprotection : The N-terminal Boc group is removed using TFA to expose the free amine.

Chain Elongation : The dipeptide is then coupled with the next N-Boc protected amino acid (e.g., Boc-Glu(OBzl)-OH) to form a protected tripeptide.

This cycle can be repeated to build longer oligopeptides. Upon completion of the chain assembly, a final deprotection sequence is performed. For the example above, catalytic hydrogenolysis removes the benzyl (Bzl) esters from glutamate (B1630785) and leucine (B10760876) and the phenyl groups from the phosphate simultaneously, yielding the final phosphotripeptide, Glu-Ser(P)-Leu . researchgate.net Similarly, a phosphodipeptide like Ser(P)-Leu can be obtained from the corresponding protected intermediate. researchgate.net This methodical approach allows for the precise synthesis of specific, short phosphopeptide sequences for use in kinase assays, antibody development, and structural studies.

Polycondensation Techniques for High-Molecular-Weight Sequential Polypeptides

For the synthesis of high-molecular-weight polypeptides with repeating phosphoserine units, a powerful strategy is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). researchgate.netillinois.edu While not a direct polycondensation of this compound itself, this building block is an ideal precursor for the required NCA monomer.

The synthetic route involves two key stages:

NCA Monomer Synthesis : The process begins with the selective removal of the Nα-Boc group from this compound under acidic conditions, yielding H-Ser(PO₃Ph₂)-OH. This intermediate is then cyclized by treatment with a phosgene (B1210022) equivalent, such as triphosgene, to form the corresponding O-diphenylphospho-L-serine N-carboxyanhydride (Ser(PO₃Ph₂) NCA). uu.nl

Ring-Opening Polymerization (ROP) : The purified NCA monomer is then polymerized. ROP can be initiated by various nucleophiles, such as primary amines. The initiator attacks the carbonyl of the NCA ring, leading to its opening and the formation of an amino-carbamate, which subsequently loses carbon dioxide to generate a new N-terminal amine. This new amine then propagates the polymerization by attacking another NCA monomer, leading to the formation of a high-molecular-weight polypeptide, poly-[Ser(PO₃Ph₂)].

Finally, the diphenylphospho protecting groups along the polypeptide backbone are removed via catalytic hydrogenolysis to yield poly-L-phosphoserine. This technique enables the creation of long, sequential polypeptides that can serve as models for highly phosphorylated protein domains or as biomaterials with unique properties.

Preparation of Biomolecular Conjugates (e.g., Peptide-Cellulose Conjugates)

This compound can be used to prepare phosphopeptides that are covalently linked to a solid support, such as cellulose (B213188), creating important tools for high-throughput screening assays. The SPOT synthesis technique is a prominent method for generating large arrays of peptides on a cellulose membrane. nih.govnih.gov

In this method, small, defined "spots" on a cellulose sheet act as individual reaction vessels for stepwise solid-phase peptide synthesis. nottingham.ac.uk Although SPOT synthesis is most commonly performed using Fmoc chemistry, strategies exist to accommodate Boc-protected amino acids. nottingham.ac.ukresearchgate.net This can be achieved by functionalizing the cellulose membrane with a suitable acid-stable linker, such as one derived from the Boc-Lys-Pro sequence, which allows for subsequent cleavage under specific conditions. nottingham.ac.uk

The process for creating a phosphopeptide-cellulose conjugate would involve:

Functionalization : The cellulose membrane is prepared with an appropriate linker that is stable to the conditions of Boc-SPPS.

Stepwise Synthesis : The peptide chain is assembled on the linker in a stepwise manner. This compound is incorporated at the desired position using standard coupling protocols.

Deprotection : After each coupling step, the N-terminal Boc group is removed with TFA.

Final Cleavage : Once the synthesis is complete, the side-chain protecting groups are removed. The diphenylphospho groups are cleaved via hydrogenolysis. The peptide remains covalently attached to the cellulose support via the linker.

These peptide-cellulose arrays, containing hundreds or thousands of unique phosphopeptides, are invaluable for applications such as mapping kinase substrate specificity, identifying protein-binding motifs, and screening for antibody epitopes. researchgate.net

Methodological and Analytical Frameworks for Research on Boc O Diphenylphospho L Serine

Design Principles for Orthogonal Protecting Group Strategies in Phosphopeptide Synthesis

The success of phosphopeptide synthesis hinges on the principle of orthogonality, wherein different protecting groups can be selectively removed under distinct chemical conditions without affecting others. iris-biotech.de This allows for the stepwise elongation of the peptide chain and the final deprotection of all protecting groups to yield the desired phosphopeptide.

The use of the diphenyl phosphate (B84403) group for the protection of the serine hydroxyl moiety is highly compatible with the N-alpha-tert-butoxycarbonyl (Boc) protecting group strategy for SPPS. researchgate.net The Boc group, which temporarily protects the alpha-amino group of the incoming amino acid, is labile to moderately acidic conditions, typically 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for its removal during each cycle of peptide chain elongation. peptide.comcreative-peptides.com

The diphenyl phosphate group, on the other hand, is stable to these conditions, ensuring that the phosphate moiety remains protected throughout the synthesis. This orthogonality is a cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme, where benzyl-based protecting groups are often used for permanent side-chain protection and are removed under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF). peptide.comiris-biotech.de The diphenyl phosphate group fits well within this strategy as it is also typically removed during the final cleavage step.

The synthesis of protected tripeptides, such as Boc-Glu(OBzl)-Ser(PO3Ph2)-Leu-OBzl, has been successfully demonstrated using Boc-Ser(PO3Ph2)-OH in the Boc mode of peptide synthesis, highlighting the practical compatibility of this approach. researchgate.netresearchgate.net

The synthesis of multifunctional peptides, which may contain a variety of reactive amino acid side chains in addition to phosphoserine, requires a broader palette of orthogonal protecting groups. The Boc-O-diphenylphospho-L-serine building block can be effectively integrated into synthetic strategies that employ a range of side-chain protecting groups compatible with Boc chemistry.

These "permanent" side-chain protecting groups must remain intact during the repetitive TFA treatments used for N-alpha-Boc group removal but must be cleavable during the final deprotection step, typically with strong acids like HF. peptide.com The selection of these groups is critical to prevent unwanted side reactions and ensure the synthesis of a homogenous final peptide product.

Below is a table summarizing common side-chain protecting groups used in Boc-based SPPS that are compatible with the use of this compound.

| Amino Acid | Side Chain Functional Group | Common Protecting Group(s) in Boc Chemistry | Cleavage Condition |

| Arginine (Arg) | Guanidinium | Tosyl (Tos), Nitro (NO2) | Strong Acid (e.g., HF) |

| Lysine (Lys) | Amine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (e.g., HF) |

| Aspartic Acid (Asp) | Carboxylic Acid | Cyclohexyl (OcHex) | Strong Acid (e.g., HF) |

| Glutamic Acid (Glu) | Carboxylic Acid | Benzyl (B1604629) (OBzl) | Strong Acid (e.g., HF) |

| Serine (Ser) / Threonine (Thr) | Hydroxyl | Benzyl (Bzl) | Strong Acid (e.g., HF) |

| Tyrosine (Tyr) | Phenol (B47542) | 2-Bromobenzyloxycarbonyl (BrZ), Benzyl (Bzl) | Strong Acid (e.g., HF) |

| Cysteine (Cys) | Thiol | 4-Methylbenzyl (Meb) | Strong Acid (e.g., HF) |

| Histidine (His) | Imidazole | Dinitrophenyl (Dnp), Tosyl (Tos) | Thiolysis (for Dnp), Strong Acid (for Tos) |

| Asparagine (Asn) / Glutamine (Gln) | Amide | Xanthyl (Xan) | Strong Acid (e.g., HF) |

| Tryptophan (Trp) | Indole | Formyl (For) | Base or Strong Acid (e.g., HF) |

This array of protecting groups allows for the synthesis of complex phosphopeptides containing a wide range of functionalities, with the diphenyl phosphate group on serine remaining stable until the final global deprotection.

Mitigation of Undesirable Side Reactions During Synthetic Manipulations

Several side reactions can occur during phosphopeptide synthesis that can compromise the yield and purity of the final product. Careful control of reaction conditions is essential to minimize these undesirable pathways.

A significant challenge in the synthesis of phosphopeptides using Boc-Ser(PO3Ph2)-OH is the potential for dephosphorylation during the final cleavage from the solid support and removal of side-chain protecting groups, particularly when using strong acids like hydrogen fluoride (HF). nih.gov

Studies have shown that the Ser(PO3Ph2) residue can undergo substantial dephosphorylation under standard HF cleavage conditions. The extent of this side reaction is dependent on the duration of exposure to HF. nih.gov To mitigate this, it is crucial to optimize the cleavage time, keeping it as short as possible while still ensuring complete removal of other protecting groups and cleavage from the resin.

Alternative cleavage strategies are also being explored. For instance, lanthanide-mediated dephosphorylation has been investigated as a mild and orthogonal method for cleaving peptides from a phosphate-based linker. mdpi.compeptide.com While this has been demonstrated for linker cleavage, similar principles could potentially be adapted to develop milder deprotection strategies for the diphenyl phosphate group itself, although this is not yet a standard practice.

Key Strategies to Minimize Dephosphorylation:

Minimize HF Cleavage Time: Reduce the duration of exposure to strong acids to the minimum required for complete deprotection and cleavage. nih.gov

Scavenger Optimization: The composition of the cleavage cocktail, including the use of appropriate scavengers, can influence the stability of the phosphate group.

Alternative Cleavage Reagents: Investigating milder cleavage reagents that are effective in removing the diphenyl phosphate and other protecting groups while minimizing dephosphorylation.

Racemization of the chiral alpha-carbon of the amino acid being coupled is a common side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. nih.govpeptide.com This is particularly a concern for amino acids like serine, cysteine, and histidine. nih.gov

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to a resonance-stabilized and achiral form. The extent of racemization is influenced by several factors, including the nature of the activating agent, the solvent, temperature, and the presence of additives.

To control racemization during the coupling of this compound, the following strategies are employed:

Use of Additives: The addition of reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to the coupling reaction is a widely used and effective method to suppress racemization. peptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated species.

Choice of Coupling Reagent: The selection of the coupling reagent can have a significant impact on the level of racemization. Reagents that promote rapid and efficient amide bond formation with minimal formation of the oxazolone (B7731731) intermediate are preferred.

Optimized Reaction Conditions: Careful control of temperature and reaction time can also help to minimize racemization.

The following table outlines common coupling reagents and additives used to minimize racemization.

| Coupling Reagent/Additive | Description |

| 1-Hydroxybenzotriazole (HOBt) | A common additive that suppresses racemization by forming less reactive, but more selective, active esters. peptide.com |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | A more effective racemization suppressant than HOBt, particularly for sterically hindered couplings. |

| Carbodiimides (e.g., DCC, DIC) + Additive | Carbodiimides are common activating agents that should be used in conjunction with additives like HOBt or HOAt to minimize racemization. |

| Phosphonium-based reagents (e.g., PyBOP, HBTU) | These reagents are generally effective at promoting rapid coupling and can help to reduce racemization, especially when used with appropriate bases. |

By employing these strategies, the stereochemical integrity of the this compound residue can be maintained during its incorporation into the growing peptide chain.

Advanced Spectroscopic and Chromatographic Characterization of this compound and its Peptide Products

Rigorous characterization of both the this compound building block and the final phosphopeptide products is essential to confirm their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the proton environment in the molecule. The spectrum of this compound would be expected to show characteristic signals for the tert-butyl protons of the Boc group, the protons of the serine backbone, and the aromatic protons of the diphenyl phosphate group.

¹³C NMR: Offers insights into the carbon framework of the molecule. The carbonyl carbon of the Boc group and the carbons of the serine and phenyl groups will have distinct chemical shifts.

³¹P NMR: This is a particularly powerful technique for characterizing phosphorylated compounds. A single peak in the ³¹P NMR spectrum is indicative of the presence of the phosphate group, and its chemical shift can provide information about its chemical environment.

The following table provides expected NMR chemical shift ranges for key functional groups in this compound, based on data for related compounds like O-phospho-L-serine. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Boc (tert-butyl) | ~1.4 |

| ¹H | Serine α-H | ~4.0 - 4.5 |

| ¹H | Serine β-H | ~3.8 - 4.2 |

| ¹H | Phenyl | ~7.2 - 7.5 |

| ¹³C | Boc (quaternary C) | ~80 |

| ¹³C | Boc (CH₃) | ~28 |

| ¹³C | Serine α-C | ~55 - 60 |

| ¹³C | Serine β-C | ~65 - 70 |

| ¹³C | Phenyl | ~120 - 150 |

| ³¹P | Diphenyl Phosphate | Variable, but a single peak is expected |

Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and its peptide products. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition. For phosphopeptides, tandem mass spectrometry (MS/MS) is used to sequence the peptide and to pinpoint the location of the phosphate group.

By employing this comprehensive suite of analytical techniques, researchers can confidently verify the quality of their synthetic materials and products, which is a prerequisite for their use in subsequent biological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (e.g., ³¹P-NMR, ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of this compound in solution. A combination of ³¹P-NMR, ¹H-NMR, and ¹³C-NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement.

³¹P-NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for this compound due to the presence of the diphenylphospho group. A single resonance is expected in the ³¹P-NMR spectrum, and its chemical shift provides information about the electronic environment of the phosphorus atom. The chemical shift for organophosphate esters can be influenced by the nature of the substituents. In related phosphotriester structures, the ³¹P signal typically appears in a characteristic region of the spectrum. For instance, studies on similar phosphine (B1218219) oxides have shown that the oxidation state and surrounding groups significantly impact the chemical shift. squarespace.com

¹H-NMR Spectroscopy: Proton NMR provides detailed information about the structure of the serine backbone and the Boc and diphenyl protecting groups. The spectrum would be expected to show characteristic signals for the protons of the tert-butyl group of the Boc protecting group, the α- and β-protons of the serine residue, and the aromatic protons of the two phenyl groups. The coupling between the β-protons and the phosphorus atom can provide valuable conformational information. For a related compound, N-(tert-butoxycarbonyl)-O-benzyl-L-serine, the ¹H NMR spectrum shows distinct signals for the different protons, allowing for their clear assignment. chemicalbook.com

Interactive Data Table: Representative ¹H-NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| tert-butyl (Boc) | ~1.4 | singlet | Integrating to 9 protons. |

| α-CH (Serine) | ~4.5 | multiplet | Coupled to NH and β-protons. |

| β-CH₂ (Serine) | ~3.9 - 4.2 | multiplet | Diastereotopic protons, coupled to α-CH and ³¹P. |

| Aromatic (Phenyl) | ~7.2 - 7.4 | multiplet | Integrating to 10 protons. |

| NH (Amide) | ~5.4 | doublet | Coupled to α-CH. |

¹³C-NMR Spectroscopy: Carbon-13 NMR is used to identify all the carbon atoms in the molecule. The spectrum will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the methyl carbons of the Boc group, the α- and β-carbons of the serine residue, the carboxylic acid carbon, and the aromatic carbons of the phenyl groups. The chemical shifts of the carbonyl carbons in Boc-protected amino acids are sensitive to solvent polarity and intramolecular hydrogen bonding. rsc.orgnih.gov

Interactive Data Table: Representative ¹³C-NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Methyl (Boc) | ~28 |

| Quaternary (Boc) | ~80 |

| β-CH₂ (Serine) | ~65-70 |

| α-CH (Serine) | ~55-60 |

| Aromatic (Phenyl) | ~120-150 |

| Carbonyl (Boc) | ~155 |

| Carboxyl (Serine) | ~170-175 |

Conformational analysis can be further elaborated using two-dimensional NMR techniques, such as ROESY, which can reveal through-space interactions between protons, providing insights into the preferred solution conformation of the molecule. nih.gov

Mass Spectrometry Techniques (e.g., HPLC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. When coupled with High-Performance Liquid Chromatography (HPLC-MS), it becomes a potent tool for purity assessment and identification of the compound in complex mixtures.

The molecular formula of this compound is C₂₀H₂₄NO₈P, which corresponds to a molecular weight of 437.38 g/mol . squarespace.com In an electrospray ionization (ESI) mass spectrum, the compound would be expected to be observed as its protonated molecule [M+H]⁺ at an m/z of approximately 438.4.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. A characteristic fragmentation pathway for phosphorylated peptides is the neutral loss of the phosphate group. advancedchemtech.com For this compound, fragmentation might involve the loss of the diphenylphospho group or parts of the Boc protecting group. The analysis of these fragment ions allows for the confirmation of the compound's structure.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | ~438.4 | Protonated molecule |

| [M+Na]⁺ | ~460.4 | Sodium adduct |

| [M-Boc+H]⁺ | ~338.4 | Loss of the Boc group |

| Fragment | Varies | Fragmentation of the diphenylphospho moiety and serine backbone |

Vibrational Spectroscopy for Molecular Structure Elucidation (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. These include the N-H stretch of the carbamate (B1207046), the C=O stretches of the carbamate and the carboxylic acid, the P=O stretch of the phosphate group, and the C-O and C-C stretches of the serine backbone and phenyl groups. The IR spectra of L-serine and related doped crystals have been studied to understand the vibrational modes of the serine backbone. bachem.com

Interactive Data Table: Representative IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (carbamate) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (carboxylic acid) | 1700 - 1725 |

| C=O Stretch (carbamate) | 1680 - 1700 |

| P=O Stretch | 1250 - 1300 |

| P-O-C Stretch | 950 - 1100 |

| C-O Stretch | 1000 - 1300 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectra of L-serine and DL-serine have been investigated, showing characteristic bands for the vibrations of the carbon skeleton and functional groups. nih.gov For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations of the phenyl groups.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Purification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the purification of synthesized this compound and the assessment of its purity. Reversed-phase HPLC is commonly employed for this purpose.

For purity assessment, a sample of the compound is injected onto an HPLC column, typically a C18 column, and eluted with a suitable mobile phase, often a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as trifluoroacetic acid. The compound is detected as it elutes from the column, usually by UV absorbance at a wavelength where the phenyl groups or the carbamate group absorb, such as 254 nm or 220 nm. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main product peak. HPLC methods have been developed for the separation of D- and L-serine and for the analysis of L-serine-O-phosphate. peptide.comisotope.com Chiral HPLC can also be used to assess the enantiomeric purity of the L-serine starting material or the final product. sigmaaldrich.com

For purification, a similar HPLC setup is used, but on a larger, preparative scale. The fraction containing the pure compound is collected as it elutes from the column. The solvent is then removed to yield the purified this compound.

Investigation of Analogues and Chemically Modified Derivatives of Boc O Diphenylphospho L Serine

Rational Design and Synthesis of Serine Phosphorylation Mimics

The rational design of serine phosphorylation mimics is primarily driven by the need to create analogues that are resistant to hydrolysis and enzymatic degradation by phosphatases. The phosphoester bond in phosphoserine is labile, which can complicate its use in biological assays and limit its therapeutic potential. To address this, non-hydrolyzable phosphoserine mimics have been developed where the phosphate’s bridging oxygen atom is replaced with a methylene (B1212753) (CH₂) group.

This modification results in a phosphonate (B1237965) analogue with a stable phosphorus-carbon (P-C) bond instead of the more labile phosphorus-oxygen-carbon (P-O-C) bond. These mimics, such as 2-amino-4-phosphonobutyric acid (a phosphonate analogue of phosphoserine), are isosteric to the natural amino acid and are designed to functionally replicate the effects of phosphorylation. Their resistance to phosphatase activity makes them invaluable tools for studying phosphorylation-dependent protein-protein interactions and for creating stable inhibitors of enzymes involved in signaling pathways.

The synthesis of these mimics involves the preparation of suitably protected phosphono-amino acid derivatives that can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) methodologies. For example, the phosphonic acid moiety can be protected with groups like t-butyl esters, which prevent side reactions during peptide assembly and can be removed during the final deprotection step.

Comparative Analysis of Alternative Phosphate (B84403) Protecting Groups in Boc-Mode Synthesis (e.g., benzyl (B1604629), t-butyl, dicyclohexylphosphono, 4-nitrobenzyl)

The selection of a phosphate protecting group is a critical decision in the Boc-mode synthesis of phosphopeptides. The ideal group must be stable to the repetitive trifluoroacetic acid (TFA) treatments required for Nα-Boc group removal, yet be cleavable at the end of the synthesis without degrading the peptide. Boc-O-diphenylphospho-L-serine utilizes phenyl groups for protection, which are typically removed by hydrogenolysis. researchgate.net Several alternatives have been investigated, each with distinct properties. researchgate.netresearchgate.net

Benzyl (Bzl) Groups: Benzyl protection is widely used in Boc-mode SPPS. researchgate.net However, benzyl phosphate groups exhibit sensitivity to the acidic conditions used for Boc deprotection. researchgate.net Studies using gel-phase ³¹P-NMR spectroscopy have shown that one of the two benzyl groups on the phosphate can be completely removed by repeated treatments with 50% TFA in dichloromethane (B109758) (DCM). nih.gov The second benzyl group remains intact throughout the synthesis. nih.gov This partial lability can complicate the synthesis and purification. Final deprotection is typically achieved via catalytic hydrogenolysis or strong acids like hydrogen fluoride (B91410) (HF). researchgate.net

tert-Butyl (t-Butyl) Groups: The t-butyl group is an acid-labile protecting group that can be cleaved with TFA. researchgate.netresearchgate.net This makes its removal compatible with the final cleavage step in many Boc strategies. However, its lability means it is not orthogonal to the Nα-Boc group, which can lead to premature deprotection during the synthesis cycles if conditions are not carefully controlled. The primary advantage is that its removal by mild acidolysis can yield the phosphopeptide in quantitative yield. researchgate.netresearchgate.net

Dicyclohexylphosphono Groups: The use of dicyclohexylphosphono as a protecting group for the phosphate moiety of serine in peptide synthesis is not extensively documented in readily available scientific literature, suggesting it is a less common choice compared to aryl or alkyl-based protecting groups.

4-Nitrobenzyl (pNB) Groups: The 4-nitrobenzyl group offers a degree of orthogonality in peptide synthesis. It is stable to the acidic conditions of Boc deprotection and the basic conditions used in the alternative Fmoc strategy. nih.gov Deprotection is achieved under mildly acidic reducing conditions, for instance, using stannous chloride (SnCl₂) in a solution containing phenol (B47542) and acetic acid. nih.gov This allows for selective deprotection without affecting other acid- or base-labile groups.

Influence of Structural Modifications on Synthetic Yields and Phosphopeptide Quality

Research comparing different dialkyl and diaryl phosphate protecting groups in Boc-mode synthesis has shown that derivatives using phenyl, benzyl, and t-butyl groups can be utilized to produce protected peptides in high yield and purity. researchgate.netresearchgate.net The key differentiator lies in the deprotection step and the stability during synthesis.

Yield during Deprotection: For final deprotection, phenyl and benzyl groups can be removed by platinum-mediated hydrogenolysis to give the desired phosphopeptide in near-quantitative yield. researchgate.netresearchgate.net Similarly, t-butyl groups are cleaved by mild acidolysis to provide the product in quantitative yield. researchgate.netresearchgate.net In contrast, smaller alkyl groups like methyl and ethyl have been shown to cause decomposition of the O-phosphoseryl residue during acidolytic or silylitic cleavage attempts, leading to significantly lower quality and yield. researchgate.netresearchgate.net

The table below summarizes the characteristics of various phosphate protecting groups used in Boc-mode synthesis.

| Protecting Group | Stability to TFA (for Boc Removal) | Common Deprotection Method(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Diphenyl | Generally stable | Catalytic Hydrogenolysis (e.g., PtO₂); Strong Acid (HF) | Good stability during synthesis, leading to high purity. researchgate.net | Requires harsh cleavage conditions or hydrogenation, which may be incompatible with certain amino acids (e.g., Met, Cys). |

| Benzyl (Bzl) | Partially labile (one group may be cleaved) nih.gov | Catalytic Hydrogenolysis; Strong Acid (HF) | Widely used and effective for synthesis. researchgate.net Deprotection via hydrogenolysis is high-yielding. researchgate.net | Partial cleavage during synthesis can lead to side products and reduced yield. nih.gov |

| tert-Butyl (t-Bu) | Moderately stable; risk of premature removal | Mild Acidolysis (TFA) researchgate.net | Removal is clean, high-yielding, and compatible with final TFA cleavage. researchgate.net | Lacks full orthogonality with Nα-Boc group, risking premature deprotection. |

| 4-Nitrobenzyl (pNB) | Stable | Mildly acidic reduction (e.g., SnCl₂) nih.gov | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. | Requires a specific, multi-step deprotection protocol to remove the group and by-products. nih.gov |

Future Directions and Emerging Research Trajectories in Phosphoserine Chemistry

Development of Greener and More Sustainable Synthetic Methodologies for Phosphopeptides

The synthesis of phosphopeptides, while well-established, has traditionally relied on methods that generate significant chemical waste and utilize hazardous reagents. Recognizing the environmental impact, a major thrust in current research is the development of greener and more sustainable synthetic methodologies. nih.gov This includes the exploration of alternative solvents, more efficient coupling reagents, and novel protecting group strategies.

One of the primary targets for improvement is the reduction of solvent waste, particularly from the multiple washing and purification steps inherent in solid-phase peptide synthesis (SPPS). researchgate.net Researchers are investigating the use of more environmentally friendly solvents, such as water or ethanol, to replace commonly used organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.net Additionally, the move from batch processing to continuous flow systems is being explored to minimize the use of excess reagents and solvents. researchgate.net

The development of greener coupling reagents is another key area of focus. Traditional coupling reagents can be hazardous and produce difficult-to-remove byproducts. researchgate.net Newer reagents, such as propylphosphonic anhydride (B1165640) (T3P®), are being investigated for their efficiency and more benign environmental profile in solution-phase peptide synthesis. researchgate.netunibo.it Furthermore, the use of water-soluble carbodiimides like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in aqueous SPPS (ASPPS) is gaining traction. csic.es

Efforts are also underway to develop more sustainable protecting groups. The ideal protecting group would be easily introduced and removed under mild, environmentally friendly conditions. Research into novel, water-compatible protecting groups aims to facilitate peptide synthesis in aqueous media, thereby reducing the reliance on organic solvents. csic.es The overarching goal of these initiatives is to create a more sustainable life cycle for phosphopeptide synthesis, from starting materials to the final purified product, without compromising on yield or purity. nih.govcsic.es

Advanced Applications in Biomaterial Engineering and Bioorganic Chemistry

The unique properties of phosphoserine are being increasingly harnessed in the fields of biomaterial engineering and bioorganic chemistry to create advanced materials with tailored functionalities. The phosphate (B84403) group's ability to interact with calcium ions and mimic phosphorylated proteins in the extracellular matrix makes it a valuable component in the design of biomaterials for bone tissue engineering. rsc.orgnih.gov

Phosphoserine-containing hydrogels are a prominent example of this application. These hydrogels can be designed to be bioresponsive, degrading in the presence of specific enzymes like alkaline phosphatase, which is prevalent in bone tissue. nih.gov By incorporating phosphoserine, these materials can promote the expression of bone-specific markers and enhance mineralization, thereby accelerating bone regeneration. nih.govresearchgate.net Researchers are developing composite scaffolds, for instance by modifying collagen/nanohydroxyapatite materials with O-phospho-L-serine, to mimic bone tissue and induce cell differentiation. rsc.orgnih.gov These functionalized biomaterials have been shown to support the attachment, proliferation, and osteogenic differentiation of mesenchymal stem cells. researchgate.net

In bioorganic chemistry, phosphopeptides are crucial tools for studying cellular signaling pathways. The development of novel methods for synthesizing phosphopeptide analogues allows for the probing of protein-protein interactions and enzyme-substrate relationships. nih.gov These synthetic phosphopeptides can act as inhibitors or modulators of specific biological processes, making them valuable leads in drug discovery. Furthermore, the incorporation of phosphoserine into peptides can enhance their therapeutic potential by improving their bioavailability and target specificity.

The table below summarizes some of the advanced applications of phosphoserine in these fields:

| Application Area | Specific Example | Desired Outcome |

| Biomaterial Engineering | Phosphoserine-functionalized chitosan (B1678972) membranes | Promotion of bone regeneration by activating endogenous stem cells. researchgate.net |

| Phosphoester-poly(ethylene glycol) (PhosPEG) hydrogels | Increased gene expression of bone-specific markers and enhanced mineralization for bone repair. nih.gov | |

| Collagen/nanohydroxyapatite scaffolds modified with O-phospho-L-serine | Mimicry of bone tissue to induce osteogenic differentiation of mesenchymal stem cells. rsc.orgnih.gov | |

| Bioorganic Chemistry | Synthesis of phosphopeptide analogues | Probing protein-protein interactions and enzyme kinetics for drug discovery. nih.gov |

| Development of cell-penetrating phosphopeptides | Enhanced delivery of therapeutic cargo across cell membranes. | |

| Use of phosphoserine as an additive in calcium phosphate cements | Increased adhesive strength for biomedical implants. nih.gov |

Computational and Theoretical Modeling Approaches for Phosphopeptide Conformation and Reactivity

Computational and theoretical modeling have become indispensable tools for understanding the complex behavior of phosphopeptides at the molecular level. These approaches provide insights into the conformation, dynamics, and reactivity of phosphopeptides that are often difficult to obtain through experimental methods alone. Molecular dynamics (MD) simulations, in particular, are widely used to explore the conformational landscape of phosphopeptides and their interactions with binding partners. nih.govresearchgate.net

One of the key challenges in modeling phosphopeptides is accurately representing the effects of phosphorylation on their structure and dynamics. Researchers are continuously developing and refining force fields to better capture the electrostatic interactions and conformational preferences introduced by the phosphate group. nih.gov These simulations can reveal how phosphorylation alters the flexibility of a peptide chain and influences its binding to proteins, providing a rationale for the observed changes in biological activity. nih.govresearchgate.net

Hybrid quantum mechanics/molecular mechanics (QM/MM) MD simulations offer an even higher level of theory for studying the intricate details of phosphopeptide interactions. rsc.orgnih.gov By treating the most critical regions of the system, such as the phosphate group and its immediate environment, with quantum mechanics, these methods can provide a more accurate description of charge transfer and polarization effects. rsc.org This is particularly important for understanding the coordination of phosphopeptides with metal ions and the catalytic mechanisms of enzymes that act on phosphorylated substrates. rsc.orgnih.gov

These computational approaches are not only used to interpret experimental data but also to guide the design of new phosphopeptides with desired properties. For example, by simulating the binding of a phosphopeptide to a target protein, researchers can identify key interactions and rationally design modifications to enhance binding affinity or specificity. nih.gov As computational power continues to increase and theoretical models become more sophisticated, the role of in silico studies in phosphoserine chemistry is expected to expand further, accelerating the pace of discovery in this vibrant field.

Q & A

Q. What are the key methodological considerations for optimizing the synthesis of Boc-O-diphenylphospho-L-serine?

Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to maximize yield and purity. For example, phosphorylation efficiency of L-serine derivatives depends on protecting group stability under acidic or basic conditions . Stepwise characterization (e.g., P NMR, HPLC) is critical to confirm intermediate structures and final product integrity. Evidence from organophosphate synthesis frameworks suggests iterative adjustments to stoichiometry and reaction time can mitigate side reactions like deprotection or racemization .

Q. How can researchers validate the purity and structural identity of this compound?

Standard validation combines spectroscopic (NMR, IR) and chromatographic (HPLC, LC-MS) techniques. H and C NMR verify backbone stereochemistry, while P NMR confirms phosphorylation. Mass spectrometry detects trace impurities (<0.5% w/w). Cross-referencing with synthetic protocols for analogous phosphoserine derivatives (e.g., Fmoc-protected analogs) ensures methodological rigor .

Q. What stability challenges arise during storage of this compound, and how can they be addressed?

Phosphoester bonds are prone to hydrolysis under humid or acidic conditions. Stability studies should assess degradation kinetics at varying pH (4–9) and temperatures (4°C to 25°C). Lyophilization in inert atmospheres (argon) and storage with desiccants (silica gel) are recommended. Comparative data from organophosphate stability frameworks highlight the importance of moisture control .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in phosphorylation efficiency reported for Boc-protected serine derivatives?

Discrepancies often stem from solvent-dependent nucleophilicity or competing side reactions. Kinetic studies (e.g., monitoring reaction progress via P NMR) paired with computational modeling (DFT calculations) can identify transition states and rate-limiting steps. For instance, polar aprotic solvents (DMF, DMSO) may enhance phosphorylation but increase racemization risk, requiring trade-off analysis .

Q. What experimental designs are suitable for probing the bioactivity of this compound in enzymatic assays?

Use competitive inhibition assays with phosphatases or kinases (e.g., alkaline phosphatase) to evaluate substrate mimicry. Dose-response curves (IC determination) and crystallographic studies (if feasible) provide mechanistic insights. Methodological precedents from phosphopeptide research emphasize the need for negative controls (e.g., non-phosphorylated analogs) to isolate phosphorylation-specific effects .

Q. How can researchers address conflicting data on the compound’s solubility in aqueous vs. organic matrices?

Systematic solubility profiling in binary solvent systems (e.g., water:acetonitrile gradients) identifies optimal conditions for biological or synthetic applications. Surface plasmon resonance (SPR) or dynamic light scattering (DLS) can quantify aggregation tendencies. Data normalization to ionic strength and temperature, as outlined in organophosphate solubility frameworks, reduces variability .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via design-of-experiment (DoE) matrices. Statistical tools (ANOVA, Pareto charts) identify dominant variables (e.g., reagent purity, mixing efficiency). Cross-validation with independent batches and third-party characterization (e.g., elemental analysis) ensures consistency .

Methodological Frameworks

Q. How should researchers structure literature reviews to identify gaps in this compound applications?

Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to formulate focused queries. For example:

- Population : Enzymatic systems utilizing phosphoserine motifs.

- Intervention : this compound as a substrate or inhibitor.

- Comparison : Alternative phosphorylation agents (e.g., Fmoc derivatives).

- Outcome : Catalytic efficiency or binding affinity. Database searches (SciFinder, Reaxys) with Boolean operators (phosphorylation AND serine AND stability) refine results .

Q. What ethical and methodological criteria apply when designing toxicity studies for this compound?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Preclinical toxicity assessments should prioritize in vitro models (e.g., hepatocyte viability assays) before in vivo testing. Regulatory guidelines (e.g., OECD 423) and class-based extrapolation from organophosphates inform dose selection and endpoints .

Data Analysis and Validation

Q. How can structural analogs of this compound aid in resolving spectral ambiguities?

Comparative analysis with analogs (e.g., Boc-O-diphenylphospho-L-threonine) isolates phosphorylation-specific NMR shifts. Density functional theory (DFT) simulations predict P chemical shifts, reducing misassignment risks. Case studies from phosphopeptide research demonstrate this approach’s utility in distinguishing regioisomers .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound bioassays?

Non-linear regression (e.g., Hill equation) models dose-response relationships. Bootstrap resampling or Monte Carlo simulations quantify uncertainty in IC values. For multi-parametric studies, multivariate analysis (PCA, PLS) identifies correlated variables (e.g., solubility vs. bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.